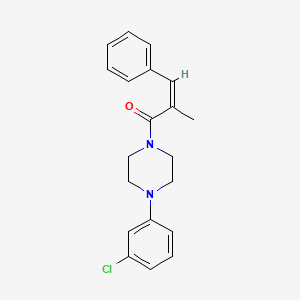
1-(3-chlorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine
説明
1-(3-chlorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. CPP belongs to the class of piperazine derivatives and is known to exhibit various biological activities.
作用機序
CPP acts as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. The exact mechanism of action of CPP is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling cascades. CPP has also been shown to exhibit antagonist activity at other serotonin receptors such as 5-HT2C and 5-HT7.
Biochemical and physiological effects:
CPP has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of neuronal plasticity. CPP has also been shown to exhibit anxiogenic and hallucinogenic effects in animal models, which suggests its potential use in the treatment of anxiety disorders and the study of hallucinogenic drugs.
実験室実験の利点と制限
One of the major advantages of using CPP in lab experiments is its high affinity and selectivity towards the 5-HT2A receptor, which allows for the precise modulation of serotonin signaling pathways. CPP is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one of the limitations of using CPP is its potential for off-target effects and its limited selectivity towards other serotonin receptors.
将来の方向性
There are several future directions for the study of CPP, including the development of more selective ligands for the 5-HT2A receptor, the investigation of the role of CPP in the modulation of other neurotransmitter systems, and the study of the long-term effects of CPP on neuronal plasticity. Additionally, the use of CPP as a tool to study the mechanism of action of hallucinogenic drugs such as LSD and psilocybin is an area of growing interest. Overall, the study of CPP has the potential to provide valuable insights into the complex mechanisms underlying neurotransmitter signaling and the development of novel therapeutics for various neurological and psychiatric disorders.
科学的研究の応用
CPP has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand for the serotonin receptor. CPP has been shown to exhibit high affinity and selectivity towards the 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, cognition, and perception. CPP has also been studied for its potential use as a tool to study the mechanism of action of hallucinogenic drugs such as LSD.
特性
IUPAC Name |
(Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-16(14-17-6-3-2-4-7-17)20(24)23-12-10-22(11-13-23)19-9-5-8-18(21)15-19/h2-9,14-15H,10-13H2,1H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZNXTFXGLVHHS-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B3535474.png)
![1-(2,4-dichlorophenyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3535477.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B3535482.png)
![2-chloro-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3535487.png)
![2-iodo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B3535493.png)
![ethyl 4-[({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3535501.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B3535507.png)
![1-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B3535513.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3535542.png)
![N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B3535549.png)
![2-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-5-chlorobenzoic acid](/img/structure/B3535557.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-iodobenzamide](/img/structure/B3535564.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3535578.png)
